molecular formula C10H19NO B12977022 (1-Oxaspiro[4.5]decan-2-yl)methanamine

(1-Oxaspiro[4.5]decan-2-yl)methanamine

Cat. No.: B12977022
M. Wt: 169.26 g/mol
InChI Key: GGRYYUQDXUIJAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Oxaspiro[4.5]decan-2-yl)methanamine is a chemical compound with a unique spirocyclic structure. This compound is characterized by a spiro linkage between a tetrahydrofuran ring and a cyclohexane ring, with a methanamine group attached to the tetrahydrofuran ring. The spirocyclic structure imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Oxaspiro[4.5]decan-2-yl)methanamine can be achieved through several synthetic routes. One common method involves the tandem Prins/pinacol reaction, which utilizes aldehydes and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol as starting materials. This reaction proceeds through a cascade of Prins and pinacol rearrangement steps, resulting in the formation of the spirocyclic structure . Another method involves the general synthesis of 1-Oxaspiro[4.5]decan-2-ones, which can be further modified to obtain this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(1-Oxaspiro[4.5]decan-2-yl)methanamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the methanamine group and the spirocyclic structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound, leading to the formation of corresponding oxo derivatives.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the compound to form amine derivatives.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides or acyl chlorides, resulting in the formation of substituted derivatives.

Major Products

The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted spirocyclic compounds. These products can be further utilized in various applications, including pharmaceuticals and materials science.

Scientific Research Applications

(1-Oxaspiro[4.5]decan-2-yl)methanamine has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of complex organic molecules and spirocyclic compounds.

    Biology: It serves as a precursor for the development of bioactive molecules and potential drug candidates.

    Medicine: The unique structure of this compound makes it a valuable scaffold for designing novel therapeutic agents.

    Industry: The compound is utilized in the production of specialty chemicals and advanced materials

Mechanism of Action

The mechanism of action of (1-Oxaspiro[4.5]decan-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The methanamine group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function. The spirocyclic structure provides rigidity and spatial orientation, enhancing the compound’s binding affinity and selectivity for its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-Oxaspiro[4.5]decan-2-yl)methanamine is unique due to its specific spirocyclic structure and the presence of the methanamine group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H19NO

Molecular Weight

169.26 g/mol

IUPAC Name

1-oxaspiro[4.5]decan-2-ylmethanamine

InChI

InChI=1S/C10H19NO/c11-8-9-4-7-10(12-9)5-2-1-3-6-10/h9H,1-8,11H2

InChI Key

GGRYYUQDXUIJAT-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)CCC(O2)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.